Product packaging for Ac-QQQ-AMC (hydrochloride)(Cat. No.:)

Ac-QQQ-AMC (hydrochloride)

Cat. No.: B10819140
M. Wt: 601.6 g/mol
InChI Key: NYBMXKAOSHXURV-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Principles of Enzyme Activity Measurement

The fundamental principle behind measuring enzyme activity is to quantify the rate at which an enzyme converts its substrate into a product. Traditionally, this involved methods such as spectrophotometry, which measures the change in absorbance of light as a substrate is consumed or a product is formed, or radiometric assays, which track the conversion of a radioactively labeled substrate. While effective, these methods can be discontinuous, labor-intensive, and in the case of radiometric assays, involve hazardous materials.

Fluorogenic assays, in contrast, offer a more direct and sensitive approach. creative-enzymes.commdpi.com The core of this technique lies in the use of a substrate that contains a fluorophore—a molecule that can emit light after being excited by light of a specific wavelength—and a quenching group. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. When an enzyme cleaves the peptide bond connecting the fluorophore and quencher, they are separated, leading to a significant increase in fluorescence. This change in fluorescence can be monitored in real-time, providing a continuous and highly sensitive measure of enzyme activity. rndsystems.commdpi.com

The most common mechanism for this is Fluorescence Resonance Energy Transfer (FRET), where the quencher absorbs the energy that would otherwise be emitted as fluorescence by the donor fluorophore. nih.govthermofisher.com For FRET to be effective, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor (quencher), and they must be in close proximity. nih.gov Enzymatic cleavage of the substrate separates the donor and acceptor, disrupting FRET and "turning on" the fluorescence.

Evolution of Fluorogenic Reporters in Protease and Peptidase Assays

The development of fluorogenic substrates has been a dynamic field, with continuous improvements in the design of both the peptide sequence and the fluorescent reporter groups. Early fluorogenic reporters included simple aromatic amines. nih.gov However, the quest for greater sensitivity, specificity, and a broader range of applications has led to the development of a diverse palette of fluorophores.

A significant advancement was the introduction of coumarin-based fluorophores, such as 7-amino-4-methylcoumarin (B1665955) (AMC). glpbio.combiomol.com AMC is particularly useful because it is essentially non-fluorescent when its amino group is part of an amide bond within the peptide substrate. Upon enzymatic cleavage of this bond by a protease or peptidase, the free AMC is released, which is highly fluorescent. glpbio.combiomol.com The excitation and emission maxima of AMC are in the near-ultraviolet and blue regions of the spectrum, respectively (typically around 340-360 nm for excitation and 440-460 nm for emission). glpbio.combiomol.com

Over the years, a wide variety of other fluorophores have been employed in protease assays, each with its own unique spectral properties. These include fluorescein, rhodamine, and more recently, near-infrared fluorescent proteins. mdpi.comescholarship.org The choice of fluorophore is often dictated by the specific requirements of the assay, such as the desire to avoid autofluorescence from biological samples or the need for multiplexing with other fluorescent probes.

The peptide component of the substrate is just as crucial as the fluorophore. The amino acid sequence is designed to be a specific target for the enzyme of interest. This specificity is key to ensuring that the observed fluorescence is due to the activity of the target enzyme and not other proteases that may be present in the sample. rndsystems.com Researchers have utilized various strategies, including phage display and combinatorial chemistry, to identify optimal peptide sequences for a wide range of proteases. nih.gov

Historical Context of Ac-QQQ-AMC Development and Early Applications

Ac-QQQ-AMC (hydrochloride) is a specific type of fluorogenic peptide substrate. The "Ac" represents an acetyl group at the N-terminus of the peptide, "QQQ" is the three-letter code for a tri-glutamine peptide sequence (Gln-Gln-Gln), and "AMC" is the 7-amino-4-methylcoumarin fluorophore. glpbio.combiomol.com The hydrochloride salt form improves the solubility and stability of the compound.

The development of Ac-QQQ-AMC is rooted in the study of peptidoglutaminases. Specifically, the L-Glutamine tripeptide (QQQ) was identified as a substrate for peptidoglutaminase I and II, enzymes found in the bacterium Bacillus circulans. glpbio.combiomol.com An early analytical method published in 1974 by M. Kikuchi described a new enzymatic method for determining glutamine in proteins or peptides using these peptidoglutaminases. glpbio.com This laid the groundwork for the design of fluorogenic substrates to assay the activity of these and similar enzymes.

By coupling the QQQ peptide sequence to the AMC fluorophore, researchers created a tool to sensitively and specifically measure the activity of enzymes that recognize and cleave this tri-glutamine motif. The acetylation of the N-terminus (Ac) helps to prevent non-specific degradation by exopeptidases, ensuring that the cleavage is more likely to occur at the intended site within the peptide sequence.

Early applications of Ac-QQQ-AMC and similar substrates were primarily in the realm of microbiology and enzymology, focusing on the characterization of peptidoglutaminases from various sources. These studies helped to elucidate the substrate specificity and kinetic parameters of these enzymes, contributing to a better understanding of their biological roles.

Compound Information

Compound NameAbbreviation
Acetyl-L-Glutaminyl-L-Glutaminyl-L-Glutamine 7-amino-4-methylcoumarin hydrochlorideAc-QQQ-AMC (hydrochloride)
7-amino-4-methylcoumarinAMC
Fluorescein
Rhodamine
Near-infrared fluorescent proteins
Acetyl-Glutaminyl-Prolyl-Lysyl-Lysinamide(acetyl)-7-amino-4-methylcoumarinAc-QPKK(Ac)-AMC
Acetyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin hydrochlorideAc-Phe-Arg-AMC hydrochloride

Fluorophore Spectral Properties

FluorophoreTypical Excitation Maxima (nm)Typical Emission Maxima (nm)
7-amino-4-methylcoumarin (AMC)340-360 glpbio.combiomol.com440-460 glpbio.combiomol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N7O9 B10819140 Ac-QQQ-AMC (hydrochloride)

Properties

Molecular Formula

C27H35N7O9

Molecular Weight

601.6 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C27H35N7O9/c1-13-11-24(39)43-20-12-15(3-4-16(13)20)32-25(40)18(6-9-22(29)37)33-27(42)19(7-10-23(30)38)34-26(41)17(31-14(2)35)5-8-21(28)36/h3-4,11-12,17-19H,5-10H2,1-2H3,(H2,28,36)(H2,29,37)(H2,30,38)(H,31,35)(H,32,40)(H,33,42)(H,34,41)/t17-,18-,19-/m0/s1

InChI Key

NYBMXKAOSHXURV-FHWLQOOXSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C

Origin of Product

United States

Methodological Frameworks for Ac Qqq Amc Application in Enzymatic Assays

Fundamental Principles of Fluorometric Enzyme Activity Quantification

Fluorometric assays are widely employed in enzyme kinetics due to their high sensitivity and simplicity. unimi.it These assays utilize substrates that are chemically modified with a fluorophore, rendering them non-fluorescent or weakly fluorescent. Enzymatic cleavage of the substrate liberates the fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Ac-QQQ-AMC is a non-fluorescent compound. iris-biotech.de Upon enzymatic cleavage of the amide bond between the tripeptide and the AMC molecule, the free 7-amino-4-methylcoumarin (B1665955) is released. iris-biotech.dejasco-global.com Free AMC is a highly fluorescent molecule with excitation and emission maxima typically in the range of 340-380 nm and 440-460 nm, respectively. biomol.comcaymanchem.commedchemexpress.comsigmaaldrich.com This significant increase in fluorescence, which can be up to 700-fold, allows for sensitive detection of enzymatic activity using a fluorometer. iris-biotech.de The rate of AMC release, and therefore the rate of fluorescence increase, is a direct measure of the enzyme's catalytic activity. jasco-global.com

Table 1: Excitation and Emission Wavelengths for AMC

Parameter Wavelength Range (nm)
Excitation (λex) 340-380 biomol.comcaymanchem.commedchemexpress.comsigmaaldrich.com
Emission (λem) 440-460 biomol.comcaymanchem.commedchemexpress.comsigmaaldrich.com

Note: Optimal wavelengths may vary slightly depending on buffer conditions and instrumentation.

To ensure accurate and reproducible results, it is crucial to optimize the reaction conditions for the specific enzyme under investigation. This involves carefully determining the optimal substrate and enzyme concentrations, as well as the buffer composition and pH.

The concentration of Ac-QQQ-AMC should be optimized to ensure that the reaction velocity is dependent on the enzyme concentration and not limited by substrate availability. numberanalytics.com For many enzymatic assays using AMC-based substrates, initial substrate concentrations are often tested in a range to determine the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). explorationpub.com Working at a substrate concentration well above the Km (typically 5-10 times Km) ensures that the enzyme is saturated with the substrate, and the reaction proceeds at or near Vmax. However, for screening competitive inhibitors, a substrate concentration at or below the Km is often used to ensure sensitivity to inhibition. biorxiv.org For some assays, substrate concentrations can range from nanomolar to micromolar levels. explorationpub.comnih.gov

Table 2: Example of Substrate Concentration Ranges in AMC-based Assays

Enzyme/Assay Type Substrate Concentration Range Reference
Histone Deacetylase 8 (KDAC8) 780 nM - 50 µM explorationpub.com
Protease Libraries 0.1 µM - 0.25 µM nih.gov
TMPRSS2 10 µM (near Km of 33 µM) nih.gov

The concentration of the enzyme should be titrated to ensure that the rate of substrate cleavage is linear over the desired time course of the assay. numberanalytics.comnih.gov An appropriate enzyme concentration will result in a rate of product formation that is easily measurable and does not lead to rapid depletion of the substrate. unimi.it For instance, in an assay for TMPRSS2, an enzyme concentration of 1 µM was found to achieve approximately 20% substrate conversion in 60 minutes. biorxiv.org In a plasmin activity assay, plasmin concentrations as low as 10 ng can be detected. abcam.com The optimal enzyme concentration is often determined by performing a series of assays with varying enzyme concentrations while keeping the substrate concentration constant. unimi.itnumberanalytics.com

Table 3: Example Enzyme Concentrations in Fluorometric Assays

Enzyme/System Enzyme Concentration Reference
Recombinant MAGL 1 ng - 10 ng per 50 µL unimi.it
Plasmin as low as 10 ng abcam.com
Factor Xa as low as 1 ng sigmaaldrich.com

The composition of the assay buffer, including its pH, ionic strength, and the presence of any necessary cofactors or additives, is critical for optimal enzyme activity. numberanalytics.comembopress.org The pH of the buffer should be at the optimum for the specific enzyme being studied, as enzyme activity can be highly pH-dependent. researchgate.netresearchgate.net For example, some proteases exhibit maximum activity at acidic pH, while others are more active at neutral or alkaline pH. researchgate.netnih.gov The choice of buffering agent (e.g., Tris-HCl, HEPES, sodium phosphate) can also influence enzyme activity. researchgate.net Additionally, the effect of additives such as salts (e.g., NaCl), detergents (e.g., Triton X-100), and solvents (e.g., DMSO) used to dissolve substrates or inhibitors should be evaluated, as they can impact enzyme stability and activity. researchgate.netfrontiersin.org

Table 4: pH Optima for Various Enzymes

Enzyme Optimal pH Reference
M pro 7.0 researchgate.net
Furin 6.0 embopress.org
Cathepsin B (Substrate-dependent) 4.6 or 7.8 researchgate.net

Optimization of Reaction Conditions for Ac-QQQ-AMC Cleavage

Enzyme Concentration Titration in Biochemical Systems

Quantitative Kinetic Analysis Using Ac-QQQ-AMC

Once the assay conditions are optimized, Ac-QQQ-AMC can be used for quantitative kinetic analysis of the target enzyme. This involves measuring the initial velocity (v0) of the reaction at various substrate concentrations. explorationpub.com These data can then be plotted using methods such as the Michaelis-Menten plot (v0 vs. [S]) or the Lineweaver-Burk plot (1/v0 vs. 1/[S]) to determine key kinetic parameters. explorationpub.combose.res.inresearchgate.net

The Michaelis-Menten equation describes the relationship between the initial reaction velocity (v0), the maximum reaction velocity (Vmax), the Michaelis constant (Km), and the substrate concentration ([S]):

v0 = (Vmax * [S]) / (Km + [S])

From this analysis, important parameters such as Km, Vmax, and the catalytic efficiency (kcat/Km) can be determined. explorationpub.commdpi.com These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic power. Kinetic measurements are typically performed in a kinetic mode on a fluorescence plate reader, where the fluorescence is measured at regular intervals over a period of time. abcam.comnih.gov

Table 5: Key Kinetic Parameters Determined from Enzyme Assays

Parameter Description
Km (Michaelis Constant) The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. explorationpub.com
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time. explorationpub.com

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. mdpi.com |

Determination of Initial Reaction Rates

The determination of initial reaction rates is a fundamental application of Ac-QQQ-AMC in enzyme kinetics. This involves measuring the rate of product formation (free AMC) at the beginning of the reaction when the substrate concentration is not significantly depleted.

General Procedure:

Reaction Setup: A typical assay mixture includes the enzyme of interest, Ac-QQQ-AMC as the substrate, and a suitable buffer to maintain optimal pH and ionic strength.

Initiation: The reaction is initiated by the addition of either the enzyme or the substrate.

Monitoring Fluorescence: The increase in fluorescence, corresponding to the release of AMC, is monitored over time using a fluorometer. The excitation and emission wavelengths for AMC are typically in the range of 340-360 nm and 440-460 nm, respectively. biomol.comcaymanchem.com

Data Analysis: The initial linear portion of the fluorescence versus time plot represents the initial reaction rate (v₀). This rate is directly proportional to the enzyme's activity under the given conditions. researchgate.netucl.ac.uk

Factors such as enzyme concentration, substrate concentration, temperature, and the presence of any potential inhibitors or activators are kept constant during this measurement. It is crucial to ensure that the rate is measured under conditions where less than 10% of the substrate has been consumed to maintain the validity of the initial rate approximation. nih.gov

Elucidation of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

Ac-QQQ-AMC is instrumental in determining key Michaelis-Menten kinetic parameters, which provide insights into an enzyme's catalytic efficiency and its affinity for the substrate. washington.eduwikipedia.org

K₀: The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate. ucl.ac.ukgraphpad.com

Vₘₐₓ: The maximum reaction rate achieved by the system at saturating substrate concentrations. ucl.ac.ukgraphpad.com

kcat: The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. It is calculated as Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration. washington.edu

Experimental Approach: To determine these parameters, a series of initial rate experiments are conducted with a fixed enzyme concentration and varying concentrations of Ac-QQQ-AMC. ucl.ac.ukyoutube.com

A range of Ac-QQQ-AMC concentrations is prepared.

The initial reaction rate (v₀) is measured for each substrate concentration as described in section 2.2.1.

The data (v₀ versus [S]) are then plotted and fitted to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (K₀ + [S]) washington.eduwikipedia.org

Non-linear regression analysis of this hyperbolic plot is the most accurate method for determining Vₘₐₓ and K₀. graphpad.com Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, can be used for graphical estimation of these parameters. ucl.ac.ukyoutube.com

Example Data for Determining Michaelis-Menten Parameters:

Ac-QQQ-AMC Concentration (µM)Initial Reaction Rate (RFU/min)
5150
10250
20400
40570
80700
160780
320810

Analysis of Enzyme Turnover Rates

The enzyme turnover rate, or kcat, is a crucial measure of an enzyme's catalytic power. washington.edu Once Vₘₐₓ is determined from the Michaelis-Menten analysis, kcat can be calculated if the total enzyme concentration ([E]t) is known.

kcat = Vₘₐₓ / [E]t researchgate.net

Application of Ac-QQQ-AMC in High-Throughput Screening (HTS) Methodologies

The fluorescent nature of the Ac-QQQ-AMC assay makes it highly suitable for high-throughput screening (HTS), a process used in drug discovery to test large numbers of compounds for their effect on a biological target. frontiersin.orgnih.govwdh.ac.id

Screening for Enzyme Modulators and Substrate Analogs

HTS assays using Ac-QQQ-AMC are widely employed to identify molecules that can modulate the activity of a target enzyme. nih.gov

Inhibitor Screening: Large chemical libraries are screened to find compounds that decrease the rate of AMC release from Ac-QQQ-AMC. nih.gov A significant reduction in fluorescence signal in the presence of a test compound indicates potential inhibitory activity.

Activator Screening: Conversely, compounds that increase the rate of the enzymatic reaction are identified as potential activators.

Substrate Analog Identification: The assay can also be used to screen for other potential substrates that may compete with Ac-QQQ-AMC for the enzyme's active site. biorxiv.org A decrease in the rate of AMC release can indicate that the test compound is also a substrate.

Automation and Miniaturization Strategies for Assay Execution

To handle the large scale of HTS, automation and miniaturization are essential. nih.govdispendix.com

Automation: Robotic systems are used for liquid handling, plate preparation, and data acquisition, which increases throughput and reduces human error. dispendix.comresearchgate.net This allows for the continuous screening of thousands of compounds. wdh.ac.id

Miniaturization: Assays are typically performed in microplate formats (e.g., 384- or 1536-well plates), which significantly reduces the required volumes of expensive reagents like the enzyme and Ac-QQQ-AMC. wdh.ac.idnih.govdispendix.com This also minimizes the amount of test compound needed for each assay. dispendix.com

These strategies make HTS campaigns more cost-effective and efficient.

Control Experiments and Data Validation in Ac-QQQ-AMC Assays

Rigorous control experiments and data validation are critical to ensure the reliability of results obtained from Ac-QQQ-AMC assays and to avoid false positives or negatives.

Essential Control Experiments:

Control TypePurposeExample
No-Enzyme Control To measure the background fluorescence and non-enzymatic hydrolysis of Ac-QQQ-AMC.Reaction mixture without the enzyme.
No-Substrate Control To determine if the enzyme preparation itself contributes to the fluorescence signal.Reaction mixture with enzyme but without Ac-QQQ-AMC.
Positive Control To confirm that the assay is working correctly and to provide a reference for maximum activity.Reaction with a known potent activator or no inhibitor. reactionbiology.com
Negative Control To establish the baseline for inhibition studies.Reaction with a known inactive compound or a potent inhibitor. reactionbiology.com
Compound Interference Control To identify compounds that interfere with the fluorescence signal (e.g., autofluorescence or quenching). nih.govnih.govTest compound incubated with free AMC in the absence of the enzyme. nih.gov

Data Validation Steps:

Linearity of the Assay: It is important to establish the linear range of the assay with respect to both enzyme concentration and time. nih.gov

Z'-Factor Calculation: In HTS, the Z'-factor is a statistical parameter used to evaluate the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Confirmation of Hits: Initial "hits" from a primary screen should be re-tested and validated in secondary assays, often using different assay formats or orthogonal methods to rule out artifacts. nih.gov

Dose-Response Curves: For confirmed hits, dose-response experiments are performed to determine their potency (e.g., IC₅₀ or EC₅₀ values). bmglabtech.com

By implementing these methodological frameworks, control experiments, and validation strategies, researchers can effectively utilize Ac-QQQ-AMC (hydrochloride) to generate robust and reliable data in a wide range of enzymatic studies.

Assessment of Background Fluorescence Contributions

A significant challenge in fluorescence-based assays is the potential for background interference, which can obscure the true signal from enzymatic activity. mdpi.com Meticulous assessment and correction for background fluorescence are therefore essential for accurate quantification.

Sources of background fluorescence can include the intrinsic fluorescence of the Ac-QQQ-AMC substrate itself, components within the biological sample (e.g., cell lysates), and the assay buffer or solvents used. thermofisher.com For instance, many fluorogenic substrates have some level of inherent fluorescence that must be accounted for. thermofisher.com It is also crucial to consider the stability of the substrate under specific assay conditions, such as pH and temperature, as degradation can lead to the non-enzymatic release of the fluorophore. mdpi.com

To accurately measure and subtract these contributions, a series of control reactions must be run in parallel with the experimental samples. The fluorescence from these controls is then subtracted from the total fluorescence measured in the test reactions.

Key Control Reactions for Background Assessment:

Substrate Only (No Enzyme): This control measures the intrinsic fluorescence of Ac-QQQ-AMC in the assay buffer and any spontaneous hydrolysis. This is a critical negative control. bdbiosciences.com

Enzyme/Lysate Only (No Substrate): This measures the autofluorescence of the enzyme preparation or cell lysate, which can contain endogenous fluorescent molecules. mdpi.combdbiosciences.com

Buffer/Solvent Only: This control accounts for any fluorescence originating from the buffer components or solvents like Dimethyl sulfoxide (B87167) (DMSO), which is often used to dissolve the substrate. nih.gov

The net fluorescence signal corresponding to specific enzymatic activity is calculated as:

Net Fluorescence = (Fluorescence of Sample + Substrate) - (Fluorescence of Substrate Only) - (Fluorescence of Sample Only)

The following table provides an example of an experimental plate setup for assessing background fluorescence in a 96-well plate format.

Well TypeComponent 1Component 2Component 3Purpose
ExperimentalEnzyme/LysateAc-QQQ-AMCAssay BufferMeasures total fluorescence (enzymatic activity + background)
Control 1 (Substrate Background)-Ac-QQQ-AMCAssay BufferMeasures intrinsic substrate fluorescence and spontaneous hydrolysis. bdbiosciences.com
Control 2 (Sample Background)Enzyme/Lysate-Assay BufferMeasures autofluorescence from the biological sample. bdbiosciences.com
Control 3 (Buffer Blank)--Assay BufferMeasures fluorescence of the buffer itself.

Specificity Controls with Known Inhibitors or Alternative Substrates

Ensuring that the measured activity is specifically from the target enzyme and not from contaminating proteases or other enzymes within a crude preparation is paramount. nih.gov This is particularly important for enzymes like cathepsins, which often exhibit broad and overlapping substrate specificities. jneurology.com Specificity is validated primarily through the use of known inhibitors and, secondarily, through the use of alternative substrates. nih.gov

Specificity Control with Known Inhibitors

The most effective method for validating the enzymatic purity and identity of the target enzyme is the use of known, selective inhibitors. nih.gov An inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org In this control, the enzyme is pre-incubated with a specific inhibitor before the addition of the Ac-QQQ-AMC substrate. ubpbio.com If the enzyme being assayed is the true target of the inhibitor, a significant reduction in fluorescence signal should be observed compared to an uninhibited control. jneurology.com

For example, in assays for caspases, a specific inhibitor like Ac-DEVD-CHO is used to block caspase-3 activity and confirm that the cleavage of a substrate like Ac-DEVD-AMC is due to that specific enzyme. bdbiosciences.com Similarly, in histone deacetylase (HDAC) assays using Boc-Lys(Ac)-AMC, inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA) are used to confirm HDAC activity. nih.govbmglabtech.com The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) can be determined and compared to literature values to further confirm specificity, although assay conditions can influence this value. nih.gov

Specificity Control with Alternative Substrates

Another method to assess specificity involves using alternative substrates that are known to be preferentially cleaved by other enzymes that may be present in the sample. nih.gov If significant activity is observed with a substrate for a different class of enzyme, it indicates the presence of contaminating activities that may also be cleaving Ac-QQQ-AMC.

For instance, if testing a sample for peptidoglutaminase activity using Ac-QQQ-AMC, one might also test the sample with substrates for common proteases, such as:

Suc-LLVY-AMC: A substrate for the chymotrypsin-like activity of the proteasome. nih.govpnas.org

Ac-RLR-AMC: A substrate for the trypsin-like activity of the proteasome. nih.govpnas.org

Z-FR-AMC: A substrate for cathepsins B and L. nih.gov

Minimal cleavage of these alternative substrates would increase confidence that the activity measured with Ac-QQQ-AMC is predominantly from the target peptidoglutaminase.

The following table outlines an experimental design for specificity validation.

Well TypeEnzyme SourcePre-incubationSubstratePurpose
Positive ControlEnzyme/LysateBuffer/VehicleAc-QQQ-AMCMeasures total activity toward the primary substrate.
Inhibitor ControlEnzyme/LysateKnown InhibitorAc-QQQ-AMCValidates that activity is from the target enzyme. nih.gov
Alternative Substrate 1Enzyme/LysateBuffer/Vehiclee.g., Suc-LLVY-AMCTests for contaminating chymotrypsin-like activity. nih.gov
Alternative Substrate 2Enzyme/LysateBuffer/Vehiclee.g., Z-FR-AMCTests for contaminating cathepsin activity. nih.gov

Enzymatic Specificity and Catalytic Mechanisms Probed by Ac Qqq Amc

Identification and Characterization of Enzymes Cleaving Ac-QQQ-AMC

Ac-QQQ-AMC serves as a specific substrate for peptidoglutaminases I and II, enzymes originally isolated from the bacterium Bacillus circulans. smolecule.combiomol.comnetascientific.comcaymanchem.combertin-bioreagent.com The cleavage of the amide bond between the tripeptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by these enzymes results in the release of the fluorophore, allowing for real-time monitoring of enzymatic activity. smolecule.com This property is instrumental in enzyme kinetics studies and high-throughput screening assays. smolecule.com

Peptidoglutaminase I and II from B. circulans specifically recognize and hydrolyze the L-glutamine tripeptide (QQQ) sequence of Ac-QQQ-AMC. biomol.comnetascientific.comcaymanchem.combertin-bioreagent.com This specificity for the QQQ sequence is a key feature that allows for the targeted study of these particular enzymes. smolecule.com The N-terminal acetylation of the peptide enhances its stability against degradation by other aminopeptidases, ensuring that the observed activity is primarily due to the action of peptidoglutaminases.

While Ac-QQQ-AMC is a primary substrate for peptidoglutaminases, the potential for cross-reactivity with other amidases or proteases exists. Some amidases share structural motifs and catalytic mechanisms with peptidoglutaminases. researchgate.net For instance, some enzymes exhibit broad substrate specificity and might cleave the amide bond in Ac-QQQ-AMC, albeit likely with lower efficiency. Therefore, when using this substrate, it is crucial to consider the enzymatic context and potentially employ specific inhibitors to confirm the identity of the enzyme responsible for the observed activity.

Substrate Recognition by Peptidoglutaminase I and II from B. circulans

Detailed Kinetic Analysis of Peptidoglutaminase Activity with Ac-QQQ-AMC

A detailed kinetic analysis of peptidoglutaminase activity using Ac-QQQ-AMC allows for the determination of key enzymatic parameters. The hydrolysis of Ac-QQQ-AMC can be monitored continuously by measuring the increase in fluorescence as the AMC group is released. smolecule.com The excitation and emission maxima for AMC are in the range of 340-360 nm and 440-460 nm, respectively. biomol.comnetascientific.comcaymanchem.com This enables the calculation of initial reaction velocities at various substrate concentrations, from which kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be derived. For example, kinetic studies with a salt-tolerant L-glutaminase from Micrococcus luteus yielded a Km of 0.236 mM and a Vmax of 443.8 U/mg. researchgate.net

Structure-Activity Relationship Studies of the QQQ Sequence in Enzyme Recognition

The tri-glutamine (QQQ) sequence is critical for recognition by peptidoglutaminases. biomol.comnetascientific.comcaymanchem.com Structure-activity relationship (SAR) studies investigate how alterations to this sequence affect enzyme binding and catalysis. Such studies are fundamental to understanding the molecular basis of substrate specificity. By synthesizing and testing analogs of Ac-QQQ-AMC with variations in the peptide sequence, researchers can map the specific interactions between the substrate and the enzyme's active site. While detailed SAR studies specifically for the QQQ sequence in the context of Ac-QQQ-AMC are not extensively reported in the provided results, the general principles of SAR are widely applied in enzymology to elucidate these relationships. researchgate.nettandfonline.comnih.gov

Comparative Enzymology: Ac-QQQ-AMC Versus Other Peptide-AMC Substrates

Comparing the enzymatic processing of Ac-QQQ-AMC with other peptide-AMC substrates provides insights into the relative specificity and efficiency of different enzymes. The use of a common fluorogenic reporter, AMC, allows for a standardized comparison of activities across various enzyme classes. nih.gov

Ac-QQQ-AMC is highly specific for peptidoglutaminases. In contrast, other enzyme classes, such as caspases, sirtuins, and proteasomes, utilize different peptide-AMC substrates tailored to their specific recognition sequences. For example, caspases are assayed with substrates like Ac-DEVD-AMC, while proteasome activity can be measured using substrates like Suc-LLVY-AMC. plos.orgmdpi.com Sirtuins, which are deacetylases, are often studied with acetylated peptide substrates like Ac-QPKK(Ac)-AMC. caymanchem.commedchemexpress.com The kinetic constants for these enzyme-substrate pairs are typically very different from those observed with Ac-QQQ-AMC and peptidoglutaminases, reflecting the high degree of specificity inherent in enzyme-substrate interactions.

Interactive Data Table: Comparison of Fluorogenic Substrates for Different Enzyme Classes

Enzyme ClassSubstrateKinetic ParametersReference
PeptidoglutaminaseAc-QQQ-AMCSpecific for peptidoglutaminase I and II. biomol.comnetascientific.comcaymanchem.combertin-bioreagent.com
Caspase-3Ac-DEVD-AMCFluorogenic substrate for caspase-3 activity. caymanchem.com
Sirtuin 1, 2, 3Ac-QPKK(Ac)-AMCFluorogenic substrate for SIRT1, SIRT2, and SIRT3. caymanchem.com
Proteasome (Chymotrypsin-like)Suc-LLVY-AMCSubstrate for the chymotrypsin-like activity of the proteasome. plos.orgmdpi.com

Distinctions in Peptide P1-P4 Site Specificity Probed by Ac-QQQ-AMC Analogs

The fixed tri-glutamine sequence of Ac-QQQ-AMC makes it a specific substrate for certain enzymes like peptidoglutaminases. caymanchem.combiomol.com However, to understand the nuanced substrate preferences of these and other proteases, researchers employ synthetic analogs of this peptide. By systematically altering the amino acid residues at the P1, P2, P3, and P4 positions (the four residues N-terminal to the cleavage site), the specific contributions of each position to enzyme binding and catalysis can be determined.

Methodologies such as Positional Scanning-Synthetic Combinatorial Libraries (PS-SCL) are powerful tools for this purpose. nih.govportlandpress.comacs.org In this approach, a series of peptide libraries are synthesized. Each library has a fixed amino acid at one of the P1 to P4 positions, while the other positions contain a mixture of amino acids. acs.org The enzyme's activity against each of these defined substrates is measured, often using a fluorogenic reporter like AMC or ACC (7-amino-4-carbamoylmethylcoumarin), to build a comprehensive specificity profile. portlandpress.com For instance, to determine the P2 preference of a protease, a library of substrates in the format Ac-X-P2-X-X-AMC would be used, where P2 is a specific amino acid and X is a mixture of all others. acs.org

While Ac-QQQ-AMC is specific for peptidoglutaminases that recognize poly-L-glutamine chains, creating analogs can reveal how tolerant the enzyme is to substitutions. caymanchem.com For example, analogs could be synthesized where the P1, P2, or P3 glutamine is replaced by other amino acids. Comparing the hydrolysis rates of these analogs to the parent Ac-QQQ-AMC substrate allows for a quantitative assessment of the enzyme's subsite preferences. A significant drop in catalytic efficiency when a glutamine is substituted would highlight its critical role in substrate recognition. nih.gov

The table below illustrates hypothetical data from an analog study on a putative peptidoglutaminase, demonstrating how P1-P3 substitutions could affect relative enzyme activity.

Substrate Analog (Ac-P3-P2-P1-AMC)Amino Acid SubstitutionRelative Hydrolysis Rate (%)
Ac-Gln-Gln-Gln-AMCNone (Reference)100
Ac-Gln-Gln-Asn-AMCP1: Gln → Asn45
Ac-Gln-Gln-Ala-AMCP1: Gln → Ala5
Ac-Gln-Asn-Gln-AMCP2: Gln → Asn60
Ac-Gln-Lys-Gln-AMCP2: Gln → Lys<1
Ac-Asn-Gln-Gln-AMCP3: Gln → Asn85
Ac-Phe-Gln-Gln-AMCP3: Gln → Phe15

Investigation of Catalytic Efficiency and Mechanism of Hydrolysis

Ac-QQQ-AMC is a valuable tool for investigating the catalytic efficiency and the mechanism of enzymatic hydrolysis. The core of its utility lies in the fluorogenic 7-amino-4-methylcoumarin (AMC) group attached to the C-terminus of the tripeptide. smolecule.com In its intact, conjugated form, the fluorescence of the AMC moiety is minimal. smolecule.com Upon enzymatic cleavage of the amide bond between the C-terminal glutamine (P1) and the AMC group, the free AMC is released. smolecule.com This liberated AMC is highly fluorescent, with excitation and emission maxima typically around 340-360 nm and 440-460 nm, respectively. caymanchem.combiomol.comcaymanchem.com

The investigation of catalytic efficiency involves monitoring the rate of AMC release over time. By measuring the initial velocities of the reaction at various concentrations of the Ac-QQQ-AMC substrate, researchers can determine key kinetic parameters by fitting the data to the Michaelis-Menten equation. nih.govasm.org These parameters include:

KM (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum. It is an inverse measure of the substrate's binding affinity to the enzyme.

kcat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time.

For some serine proteases, kinetic analysis using fluorogenic substrates has revealed a "burst" phase, where an initial rapid release of product (AMC) is followed by a slower, steady-state rate. plos.org This pattern is indicative of a multi-step catalytic mechanism, typically involving a rapid acylation step (where the peptide substrate forms a covalent intermediate with an active site residue, releasing AMC) followed by a slower, rate-limiting deacylation step (where the peptide is released from the enzyme). plos.org Studying the hydrolysis of Ac-QQQ-AMC under pre-steady-state conditions can thus provide deep insights into the specific steps of the catalytic cycle of peptidoglutaminases.

The following table presents kinetic data for the hydrolysis of various peptide-AMC substrates by different enzymes, illustrating the type of information gained from these assays.

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
Triticain-α (pH 4.6)Ac-PLVQ-AMC14.61.0773,287 mdpi.com
MERS-CoV PLproUb-AMC1.50.31206,667 asm.org
MERS-CoV PLproISG15-AMC0.550.54981,818 asm.org
UCH37-RPN13CTDUbiquitin-AMC1.41.71,214,286 nih.gov
M. tuberculosis Hip1Ac-WKL(Nle)-ACC0.1817289,600,000 nih.gov

Molecular Interactions and Structural Insights from Ac Qqq Amc Studies

Elucidation of Enzyme-Substrate Binding Mechanisms

Studies on enzymes that process glutamine-containing substrates, such as peptidoglutaminase (PG), have illuminated a sophisticated binding and catalytic mechanism. PG is a cysteine protease that utilizes a conserved catalytic triad (B1167595), typically comprising Cysteine, Histidine, and Aspartate (Cys-His-Asp), to hydrolyze the γ-amide bond of a glutamine residue, converting it to glutamate (B1630785). nih.gov The binding of Ac-QQQ-AMC to the PG active site is the requisite first step, initiating a cascade of events leading to the release of the fluorescent AMC molecule.

The proposed mechanism, based on structural and kinetic studies of related enzymes, involves a double-displacement reaction. researchgate.net

Initial Binding: The Ac-QQQ-AMC substrate first docks into the enzyme's active site cleft. The binding is guided by a combination of shape complementarity and specific molecular interactions between the peptide's residues and the enzyme's subsites.

Formation of the Acyl-Enzyme Intermediate: The catalytic triad facilitates a nucleophilic attack by the thiol group of the active site Cysteine on the γ-carbonyl carbon of one of the substrate's glutamine residues. nih.govplos.org This forms a tetrahedral intermediate which then resolves into a covalent acyl-enzyme intermediate, releasing ammonia. nih.gov

Hydrolysis and Product Release: A water molecule, activated by the Histidine residue of the triad, then hydrolyzes the acyl-enzyme intermediate. This step releases the modified peptide (with a glutamate residue in place of the glutamine) and regenerates the free enzyme, ready for another catalytic cycle. The cleavage of the amide bond between the peptide and the AMC group, which can occur depending on the specific peptidase action, liberates AMC, resulting in a measurable increase in fluorescence.

Kinetic studies on similar enzyme-substrate systems often follow a "ping-pong" mechanism, where one product (ammonia) is released before the second reactant (water) binds. nih.gov The binding of Ac-QQQ-AMC is thus not merely a passive event but an intricate, dynamic process that precisely orients the target glutamine residue for efficient catalysis.

Role of Peptide Residues in Direct Molecular Recognition and Orientation

The specificity of an enzyme for its substrate is dictated by the precise molecular recognition between the substrate's amino acid residues and the enzyme's binding pockets (subsites). In Ac-QQQ-AMC, each component plays a distinct role in this recognition and orientation process.

Glutamine (Q) Residues: The three consecutive glutamine residues form the core recognition motif for peptidoglutaminase. The side chain of each glutamine, with its terminal amide group, is capable of forming multiple hydrogen bonds with residues in the enzyme's active site. nih.gov Structural studies of PG reveal a deep, negatively charged pocket that accommodates the glutaminyl side chain, distinguishing it from the shorter asparaginyl side chain. frontiersin.org The poly-glutamine sequence likely ensures high affinity and correct positioning within the catalytic cleft, with one of the glutamine residues being presented to the Cys-His-Asp triad. nih.gov The universally conserved GGQ motif in peptide release factors underscores the importance of glutamine in specific protein-protein interactions. embopress.org

C-Terminal 7-amino-4-methylcoumarin (B1665955) (AMC) Group: While its primary role is to act as a fluorogenic reporter group, the bulky and hydrophobic AMC moiety also significantly influences binding. It occupies a specific subsite on the enzyme, and its interactions can affect the kinetic parameters (K_m and k_cat) of the hydrolysis reaction. For many protease substrates, the leaving group is critical for affinity and turnover. plos.org

The collective interactions of these components ensure that Ac-QQQ-AMC binds to the enzyme with both high specificity and the correct orientation for catalysis to occur.

Computational Modeling of Ac-QQQ-AMC in Enzyme Active Sites

In the absence of experimental crystal structures for the Ac-QQQ-AMC-enzyme complex, computational modeling provides a powerful avenue for generating structural hypotheses and exploring molecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rsc.org For a flexible peptide like Ac-QQQ-AMC, docking into the active site of peptidoglutaminase can predict its binding mode and estimate the strength of the interaction. The process typically involves:

Preparing the 3D structure of the enzyme (e.g., from the Protein Data Bank, such as PDB ID: 3LY6 for peptidoglutaminase) and the 3D structure of Ac-QQQ-AMC. ebi.ac.uk

Defining a docking box around the enzyme's known active site. rsc.org

Using a docking algorithm (e.g., AutoDock Vina) to sample many possible conformations and orientations of the peptide within the active site. rsc.org

Scoring the resulting poses based on a scoring function that estimates binding free energy.

The results can identify the most probable binding conformation and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and enzyme.

Table 1: Illustrative Docking Simulation Results for Ac-QQQ-AMC with Peptidoglutaminase This table represents a hypothetical output from a docking simulation to illustrate the type of data generated.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic nature of the enzyme-substrate complex. nih.gov Starting from a high-ranking docked pose, an MD simulation can:

Assess the stability of the predicted binding mode.

Reveal conformational changes in both the enzyme and the substrate upon binding. acs.org

Characterize the flexibility of different parts of the Ac-QQQ-AMC peptide within the active site.

Quantify the persistence of key interactions, like hydrogen bonds, over the simulation time. researchgate.net

These simulations offer a deeper understanding of the complex's dynamics that is not available from static docking models.

Table 2: Typical Parameters for an MD Simulation of an Ac-QQQ-AMC-Enzyme Complex

Docking Simulations for Binding Mode Prediction

Implications of Ac-QQQ-AMC Flexibility on Enzyme-Substrate Complex Formation

Peptides are inherently flexible molecules, and this flexibility is not a liability but a crucial feature for their biological function. The conformational dynamics of Ac-QQQ-AMC are central to its ability to form a productive complex with its target enzyme. The traditional "lock-and-key" model is insufficient to describe this interaction; instead, models incorporating flexibility, such as the "induced fit" and "conformational selection" theories, are more appropriate. plos.orgmicrobenotes.com

Conformational Selection: In this model, the unbound Ac-QQQ-AMC peptide exists in solution as an ensemble of different conformations. The enzyme preferentially binds to a specific, pre-existing conformation that is complementary to its active site. plos.org

Induced Fit: This theory posits that the initial binding of the substrate induces a conformational change in the enzyme's active site, and potentially in the substrate itself, to achieve a tighter, catalytically competent complex. microbenotes.comnumberanalytics.com Crystal structures of various proteases have shown that active sites can be highly flexible, adopting different conformations in the presence and absence of a substrate or inhibitor. nih.gov

The flexibility of the tri-glutamine backbone of Ac-QQQ-AMC allows it to adapt its shape to navigate the enzyme's active site cleft. MD simulations can visualize this process, showing how the peptide might initially make contact and then "wriggle" into an optimal binding pose, a process that would be impossible for a rigid molecule. nih.gov This dynamic interplay ensures that despite its flexibility, the substrate can be bound with high affinity and specificity, ultimately leading to efficient catalysis.

Table of Mentioned Compounds

Synthesis and Derivatization of Ac Qqq Amc for Advanced Research

Methodologies for Ac-QQQ-AMC Synthesis

The creation of peptide-fluorophore conjugates like Ac-QQQ-AMC is a multi-step process that combines peptide synthesis with chemical ligation strategies. The method of choice must efficiently assemble the peptide backbone and successfully attach the coumarin (B35378) moiety, which presents unique chemical challenges.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid resin support. nih.govacs.org The fundamental principle involves the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer bead. The process is cyclical, with each cycle extending the peptide by one residue.

The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Key steps in an Fmoc-SPPS cycle include:

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed, typically using a weak base like piperidine (B6355638), to expose a free amine.

Activation and Coupling: The next Fmoc-protected amino acid is activated at its C-terminal carboxyl group using coupling reagents (e.g., HBTU, PyBOP) and then reacted with the free amine on the resin-bound chain to form a new peptide bond. peptide.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This process is repeated until the desired peptide sequence, such as the Gln-Gln-Gln of Ac-QQQ-AMC, is assembled. The final N-terminus can then be acetylated on-resin. Finally, the completed peptide is cleaved from the solid support using a strong acid cocktail, often containing trifluoroacetic acid (TFA). rsc.org

Table 1: Standard Cycle in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

StepProcedurePurpose
1. SwellingThe solid support resin is swollen in a suitable solvent (e.g., DMF).To ensure reagent accessibility to the reactive sites on the resin.
2. DeprotectionThe Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a piperidine solution.To expose the terminal amine for the next coupling reaction.
3. WashingThe resin is washed multiple times to remove residual piperidine and byproducts.To prevent side reactions and ensure a clean coupling step.
4. CouplingThe next Fmoc-protected amino acid is pre-activated and added to the resin to react with the free amine.To form a new peptide bond and elongate the peptide chain.
5. WashingThe resin is washed again to remove unreacted amino acids and coupling reagents.To prepare the resin for the next cycle or final cleavage.

Coupling the AMC fluorophore to the C-terminus of a peptide presents a significant synthetic hurdle. The primary challenges are the low nucleophilicity of the AMC's aromatic amine, which makes amide bond formation difficult, and the lack of a second functional group on AMC for direct attachment to a standard SPPS resin. nih.govsigmaaldrich.com

Historically, the synthesis of peptide-AMC conjugates required solution-phase chemistry, where the C-terminal amino acid was first conjugated to AMC in solution, followed by subsequent peptide chain elongation. sigmaaldrich.com This approach is laborious and not well-suited for parallel or high-throughput synthesis.

To overcome these limitations, several innovative SPPS-compatible strategies have been developed:

AMC-Resin Approach: A novel method involves a specialized solid support, often called an "AMC-resin". nih.govbiospace.com In this strategy, a linker molecule, such as N-Fmoc-7-aminocoumarin-4-acetic acid (Fmoc-Aca-OH), is first attached to a conventional Wang or Rink Amide resin. nih.govbiospace.com Standard Fmoc-SPPS is then performed, building the peptide chain onto the linker's free amino group. Upon cleavage with TFA, a peptide-7-aminocoumarin-4-acetic acid (peptide-ACA) conjugate is released, which then undergoes a mild decarboxylation reaction to yield the final peptide-AMC product in good purity and yield. nih.gov

Side-Chain Anchoring: An alternative strategy involves attaching the C-terminal amino acid to the resin via its side-chain functional group. acs.org This leaves the C-terminal carboxyl group free to be activated and coupled with the AMC molecule while the peptide is still on the solid support. This method is particularly useful for amino acids with suitable side-chain functionalities like arginine or lysine (B10760008). acs.org

Alternative Fluorogenic Groups: In some cases, researchers use alternative coumarin derivatives like 7-amino-4-carbamoylmethylcoumarin (ACC), which are more amenable to SPPS conditions and can serve as effective substitutes for AMC. nih.govresearchgate.net

Table 2: Comparison of AMC Incorporation Strategies

StrategyDescriptionAdvantagesDisadvantages
Solution-Phase CouplingThe C-terminal amino acid is coupled to AMC in solution, followed by further peptide synthesis. sigmaaldrich.comDirect, conceptually simple.Labor-intensive, poor scalability, not amenable to library synthesis. sigmaaldrich.com
AMC-Resin with LinkerA linker (e.g., Fmoc-Aca-OH) is attached to the resin, and the peptide is synthesized on the linker. nih.govbiospace.comFully compatible with SPPS, straightforward, good yields, suitable for combinatorial synthesis. nih.govRequires a specialized linker molecule and an additional decarboxylation step. nih.gov
Side-Chain AnchoringThe C-terminal amino acid is attached to the resin via its side chain, freeing the carboxyl group for AMC coupling. acs.orgAllows for direct C-terminal modification on-resin.Applicable only to amino acids with suitable side-chain anchoring points.

Principles of Solid-Phase Peptide Synthesis (SPPS) for Peptide-AMC Conjugates

Design and Synthesis of Ac-QQQ-AMC Analogs for Modified Specificity

While Ac-QQQ-AMC is a substrate for peptidoglutaminases, its structure can be systematically modified to create a diverse library of probes for studying other enzymes, particularly proteases. The design of such analogs focuses on altering the peptide sequence and incorporating unique chemical moieties to achieve new or enhanced functionalities.

Enzyme specificity arises from precise molecular recognition between the enzyme's active site and the substrate's amino acid sequence. tutorchase.com The "lock and key" model posits that an enzyme's active site has a specific shape that only fits a particular substrate. tutorchase.com Therefore, by rationally altering the peptide sequence of Ac-QQQ-AMC, one can design new probes that are selectively recognized and cleaved by different target enzymes. ebsco.com

The design process involves modifying the amino acid residues at positions critical for enzyme recognition, often denoted as P3, P2, P1, P1', etc., relative to the scissile bond. nih.gov For instance, to create a substrate for trypsin, which preferentially cleaves after basic residues, one might replace a glutamine residue with arginine or lysine at the P1 position (the residue immediately preceding the AMC). rsc.org Multiplex substrate profiling and computational modeling can accelerate the discovery of optimal sequences for a given protease. nih.govpnas.org

To further refine the properties of the probe, non-canonical amino acids (ncAAs) can be incorporated into the peptide sequence. mdpi.com ncAAs are amino acids that are not one of the 20 common proteinogenic types and can be introduced during SPPS. tocris.comd-nb.info Their inclusion can confer several advantages:

Enhanced Stability: ncAAs can make the peptide resistant to degradation by other non-target proteases, increasing the probe's stability and specificity in complex biological samples.

Conformational Constraints: Cyclic or sterically hindered ncAAs can lock the peptide into a specific conformation that enhances binding to the target enzyme.

Novel Chemical Handles: ncAAs can introduce unique functional groups for further chemical modification or for probing enzyme-substrate interactions. mdpi.comfrontiersin.org

Examples of modifications include using building blocks like ornithine or homoarginine, or incorporating backbone changes such as ketomethylene isosteres to create inhibitors instead of substrates. mdpi.comfrontiersin.org

Rational Design of Peptide Sequence Variations

Considerations for Purity and Characterization of Synthesized Probes

The reliability of any research conducted with a synthetic probe like Ac-QQQ-AMC or its analogs is directly dependent on its purity and structural integrity. Therefore, rigorous purification and characterization are mandatory final steps in the synthetic workflow.

Following cleavage from the solid support, the crude synthetic peptide is a mixture containing the desired product along with truncated sequences, deletion sequences, and byproducts from side-chain deprotection. This mixture must be purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.orgchemrxiv.org This technique separates the target peptide from impurities based on hydrophobicity, typically yielding a product with greater than 95% purity, which is considered standard for biological assays. biomol.comd-nb.infomdpi.com

Once purified, the probe's identity and structure must be unequivocally confirmed using a suite of analytical techniques.

Table 3: Key Techniques for Characterization of Synthesized Fluorogenic Probes

TechniquePurposeInformation Obtained
Mass Spectrometry (MS / LC-MS)To confirm the molecular weight and identity of the final product. mdpi.comacs.orgProvides the exact mass of the synthesized peptide, confirming the correct sequence and the presence of all modifications (e.g., acetylation, AMC conjugation).
High-Performance Liquid Chromatography (HPLC)To assess the purity of the final product. chemrxiv.orgmdpi.comGenerates a chromatogram where the area of the product peak relative to all other peaks indicates the purity level (e.g., >95%).
Nuclear Magnetic Resonance (NMR) SpectroscopyTo provide detailed structural confirmation. mdpi.comnih.govConfirms the covalent structure, stereochemistry, and the successful conjugation of the AMC moiety to the peptide.
Fluorescence SpectroscopyTo verify the photophysical properties of the probe. chemrxiv.orgiris-biotech.deMeasures the excitation and emission maxima to ensure the AMC fluorophore is active and its properties are consistent with expected values (e.g., Ex/Em ~340-360/440-460 nm for AMC). biomol.comglpbio.com
Circular Dichroism (CD)To analyze the secondary structure of the peptide component. acs.orgDetermines if the peptide adopts a specific conformation (e.g., α-helix, β-sheet) in solution, which can be important for enzyme recognition.

Table 4: Compound Names Mentioned in Article

Abbreviation / Trivial NameSystematic or Full Name
Ac-QQQ-AMC (hydrochloride)(S)-2-acetamido-N1-((S)-5-amino-1-(((S)-5-amino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1,5-dioxopentan-2-yl)amino)-1,5-dioxopentan-2-yl)pentanediamide, hydrochloride
AMC7-Amino-4-methylcoumarin (B1665955)
Fmoc9-Fluorenylmethyloxycarbonyl
TFATrifluoroacetic acid
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Fmoc-Aca-OHN-Fmoc-7-aminocoumarin-4-acetic acid
ACC7-Amino-4-carbamoylmethylcoumarin

Applications of Ac Qqq Amc in Cellular and Ex Vivo Research Models

Assessment of Peptidase Activity in Bacterial Cultures and Lysates

Ac-QQQ-AMC is particularly useful for studying peptidase activity in bacterial systems, given that its target enzymes, peptidoglutaminases, were first characterized in bacteria. caymanchem.com Assays can be performed using either whole bacterial cultures or, more commonly, bacterial lysates.

For bacterial lysates, cells are first harvested from culture by centrifugation. The resulting cell pellet is resuspended in a suitable lysis buffer and subjected to physical disruption methods, such as sonication, to release the intracellular contents. frontiersin.org After centrifuging to remove cell debris, the resulting supernatant, or cell lysate, contains the soluble enzymes. frontiersin.org To perform the assay, the lysate is incubated with Ac-QQQ-AMC in a reaction buffer at an optimal pH and temperature for the target enzyme. frontiersin.org The rate of increase in fluorescence, measured with an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the peptidase activity in the lysate. glpbio.combiomol.com

This method has been applied broadly to study various peptidases in bacteria. For instance, a similar substrate, Leu-AMC, was used to determine the kinetic properties of a metallo-aminopeptidase in Mycobacterium tuberculosis lysates. frontiersin.org Furthermore, a wide array of AMC-conjugated substrates have been employed to profile the diversity of extracellular peptidase activities in complex microbial communities from environmental samples, such as marine sediments. asm.org These studies highlight the adaptability of the AMC-based fluorogenic assay for investigating enzyme function in diverse bacterial contexts.

Utilization in Cell-Free Extract Assays for Specific Enzyme Activity

The application of Ac-QQQ-AMC extends to cell-free extract assays from various sources, not limited to bacteria. A cell-free extract is any preparation containing the soluble components of a cell, including enzymes, but devoid of intact cells. nih.gov This approach is fundamental in biochemistry for characterizing enzyme function without the complexities of the cellular environment, such as membrane transport. nih.gov

The general procedure involves incubating the cell extract with the fluorogenic substrate and measuring the resulting fluorescence. researchgate.net This allows for the precise quantification of specific enzyme activity, which can be normalized to the total protein concentration in the extract to ensure comparability between samples. nih.gov This methodology is widely used to study various enzymes. For example, substrates like Suc-Leu-Leu-Val-Tyr-AMC are standard for measuring chymotrypsin-like proteasome activity in mammalian cell extracts. researchgate.net Similarly, kits designed to measure immunoproteasome activity in cell lysates and tissue extracts utilize substrates like Ac-ANW-AMC. ubpbio.comubpbio.comabclonal.com

For Ac-QQQ-AMC, this approach enables the specific detection of peptidoglutaminase or other enzymes that recognize the QQQ sequence in extracts from any organism or cell type hypothesized to express such activity.

Table 1: Examples of AMC-Based Fluorogenic Substrates and Their Target Enzymes in Cell-Free Assays
SubstrateTarget Enzyme/Protease FamilySample Source ExampleReference
Ac-QQQ-AMCPeptidoglutaminase I and IIBacillus circulans caymanchem.com
Suc-Leu-Leu-Val-Tyr-AMCProteasome (Chymotrypsin-like activity)Mouse Striatal Cells researchgate.net
Ac-DEVD-AMCCaspase-3Human B-Cell Lysates bdbiosciences.com
Ac-ANW-AMCImmunoproteasome (Chymotrypsin-like activity)Mouse Spleen Extracts ubpbio.comubpbio.com
Boc-Lys(Ac)-AMCHistone Deacetylases (HDACs)Human 293T Cells nih.gov
Z-Gly-Pro-AMCProlyl Oligopeptidase (POP)Mouse and Rat Kidney Homogenates physiology.org

Limitations and Considerations for Ac-QQQ-AMC Use in Live Cellular Systems (e.g., Cell Permeability)

While Ac-QQQ-AMC is highly effective for in vitro and ex vivo assays using cell lysates or purified components, its use in live, intact cellular systems is constrained by significant limitations, primarily poor cell permeability. acs.org The plasma membrane acts as a formidable barrier to polar, charged, and large molecules, including peptides. nih.gov

Poor Membrane Permeability : Like many peptide-based molecules, Ac-QQQ-AMC is not expected to readily cross the lipid bilayer of living cells to reach intracellular enzymes. Research on other peptide-based inhibitors and probes has consistently shown that their efficacy in cellular assays is hampered by low membrane permeability, often necessitating the use of permeabilizing agents or specific delivery systems. acs.org Without efficient uptake, the substrate cannot access cytosolic or organellar enzymes, leading to a false-negative result or a significant underestimation of activity.

Hydrophobicity of the Fluorophore : The AMC fluorophore itself has hydrophobic properties. nih.govacs.org In certain assay formats, such as droplet-based microfluidics using water-in-oil emulsions, this hydrophobicity can cause the cleaved AMC to leak from the aqueous droplet into the surrounding oil phase, complicating data interpretation. nih.govacs.orgresearchgate.net While not a direct issue of cell permeability, it highlights how the physicochemical properties of the reporter dye can influence assay design and performance.

Efflux Pumps : Many cells express membrane transporters, known as efflux pumps, that actively expel foreign substances. Even if some substrate molecules were to enter the cell, they could be rapidly removed before significant enzymatic cleavage can occur.

Due to these limitations, measuring the activity of intracellular enzymes with Ac-QQQ-AMC almost always requires cell lysis to ensure the substrate has access to its target enzyme. bdbiosciences.com Studies aiming to measure enzyme activity in living cells often require substrates with modified structures, such as the attachment of cell-penetrating peptides (CPPs), or the use of alternative methods like electroporation to facilitate entry. acs.org

Investigation of Enzyme Activity in Ex Vivo Tissue Homogenates and Biological Fluids

Ac-QQQ-AMC and similar fluorogenic substrates are extensively used to measure enzyme activity in complex ex vivo samples, including tissue homogenates and biological fluids like plasma or serum. nih.govphysiology.org This application allows researchers to assess the physiological or pathological activity levels of specific enzymes in different organs or bodily fluids.

The process begins with the preparation of a tissue homogenate. The tissue of interest is excised, weighed, and homogenized in a buffer to break open the cells and release their contents. nih.gov The resulting homogenate can be used directly or centrifuged to separate the soluble fraction (supernatant) from membranes and other insoluble material. nih.gov For biological fluids like plasma, a small volume is typically used directly in the assay after appropriate dilution. nih.gov

The assay itself follows the standard procedure: the homogenate or fluid is mixed with the Ac-QQQ-AMC substrate, and the rate of fluorescence increase is monitored. The activity is often normalized to the total protein concentration of the homogenate (e.g., pmol of AMC per minute per mg of protein) or to the wet weight of the tissue. nih.gov This method has been successfully used to quantify fibroblast activation protein (FAP) activity in organ homogenates from mice, baboons, and humans using a specific AMC substrate, demonstrating the power of this technique for comparative studies. nih.gov Similarly, prolyl oligopeptidase activity has been measured in rat and mouse kidney homogenates using Z-Gly-Pro-AMC. physiology.org

Table 2: Example of Peptidase Activity Measured in Ex Vivo Tissue Homogenates from Baboon Using an AMC-Based Substrate Assay. (Data adapted from a study on Fibroblast Activation Protein).
TissueMean Peptidase Activity (pmol AMC/min/mg protein)
Skin158.4
Epididymis114.7
Bladder85.6
Adipose Tissue78.2
Nerve68.5
Uterus31.5
Spleen20.8
Lung19.9
Kidney13.6
Liver10.5

This table illustrates how AMC-based substrates can be used to quantify and compare enzyme activity across different tissues. A similar approach would be used for Ac-QQQ-AMC to measure its target peptidases. nih.gov

Theoretical Considerations, Limitations, and Future Research Directions

Theoretical Frameworks Informing Fluorogenic Substrate Design

The design of fluorogenic substrates like Ac-QQQ-AMC (hydrochloride) is fundamentally guided by the principles of enzyme kinetics and fluorescence resonance energy transfer (FRET). springernature.com The core concept involves linking a peptide sequence, which is recognized and cleaved by a specific enzyme, to a fluorophore and a quencher. In its intact state, the substrate exhibits minimal fluorescence because the quencher absorbs the energy emitted by the fluorophore. rsc.org Enzymatic cleavage of the peptide linker separates the fluorophore from the quencher, leading to a detectable increase in fluorescence. rsc.org

The specificity of the substrate is determined by the peptide sequence. For Ac-QQQ-AMC, the tripeptide glutamine (Gln-Gln-Gln or QQQ) sequence is designed to be a substrate for peptidoglutaminases. biomol.com The acetyl (Ac) group at the N-terminus and the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore are key components of the fluorogenic system. biomol.com AMC is a widely used fluorophore in designing fluorogenic substrates due to its favorable properties, including a significant increase in fluorescence upon cleavage from a quenching group. jneurology.commdpi.com The design process for such probes is a critical step, ensuring that the recognition moiety mimics the natural substrate to access the enzyme's active site and that the bond between the peptide and the dye is efficiently cleaved. mdpi.com

The selection of the fluorophore is also a critical aspect of the design. Factors such as solubility, stability, and spectral properties are important considerations. doi.org Coumarin (B35378) and its derivatives are popular choices due to their small size, which allows for their incorporation into small peptides, and their significant Stokes shifts. jneurology.commdpi.com The design of FRET-based substrates also requires careful consideration of the Förster distance (R₀), which is the distance at which 50% of the energy is transferred from the donor to the acceptor. cpcscientific.com Efficient quenching occurs when the fluorophore and quencher are in close proximity (typically 10-100 Å) and the quencher's absorption spectrum overlaps with the fluorophore's emission spectrum. cpcscientific.com

Inherent Limitations of Ac-QQQ-AMC as a Biochemical Tool

A significant limitation of peptide-based fluorogenic substrates, including Ac-QQQ-AMC, is the potential for non-specific cleavage by other proteases present in a biological sample. jneurology.com This can lead to false-positive results, where an increase in fluorescence is observed even in the absence of the target enzyme. jneurology.com The specificity of the cleavage is highly dependent on the peptide sequence. While the QQQ sequence is a known substrate for peptidoglutaminases, other proteases may also recognize and cleave this sequence, particularly in complex biological mixtures. biomol.com

For instance, studies on other fluorogenic substrates have shown that enzymes with similar substrate specificities can cause false-positive signals. jneurology.com This is a common challenge in the field, and it is often necessary to use specific inhibitors or to purify the enzyme of interest to confirm the specificity of the assay. researchgate.net The use of a modified substrate for screening can also lead to identifying enzymes that perform well on the modified substrate but not on the natural substrate of interest. researchgate.net

When using Ac-QQQ-AMC in complex biological samples such as cell lysates or tissue homogenates, background fluorescence can be a major issue. mdpi.comthermofisher.com This background signal can arise from several sources, including the autofluorescence of endogenous biomolecules (e.g., NADH, FAD), the presence of other fluorescent compounds in the sample, and light scattering. mdpi.comthermofisher.com The use of plastic-bottom plates in assays can also contribute to high background fluorescence. thermofisher.com

This inherent fluorescence can obscure the signal from the cleaved AMC, reducing the signal-to-noise ratio and making it difficult to detect low levels of enzyme activity. nih.govresearchgate.net To mitigate this, careful sample preparation, the use of appropriate controls, and specialized instrumentation may be necessary. mdpi.com For example, using glass-bottom vessels can help reduce background fluorescence from the container. thermofisher.com Additionally, measuring the fluorescence of a control sample containing the cells and any treatment but without the fluorescent label can help determine the contribution of the treatment to the background signal. thermofisher.com In some cases, the fluorescence intensity of both the substrate and the product can vary depending on the reaction medium, such as in blood serum compared to a buffer solution. mdpi.com

Accurate quantitative measurements using fluorogenic substrates like Ac-QQQ-AMC can be challenging. mdpi.com Several factors can influence the interpretation of the results. For instance, the relationship between fluorescence intensity and enzyme concentration may not always be linear, especially at high substrate or enzyme concentrations. mdpi.com Factors such as photobleaching, where the fluorophore loses its ability to fluoresce after prolonged exposure to light, can also affect the accuracy of the measurements. mdpi.com

Furthermore, the presence of inhibitors or activators in the sample can modulate enzyme activity, leading to an underestimation or overestimation of the true activity. researchgate.net It is also important to consider that the observed activity is an "apparent" activity, which may not reflect the enzyme's activity towards its natural substrate in vivo. researchgate.net Therefore, it is crucial to perform control experiments, such as inhibitor studies, and to validate the results with other methods whenever possible. researchgate.net When reporting results, it is more accurate to state the specific measurement being quantified, such as the rate of increase in fluorescence, rather than making broad claims about "percent autophagy" or similar generalized statements. tandfonline.com

Challenges with Background Fluorescence in Complex Biological Samples

Advancements in Fluorometric Detection Technologies and Instrumentation for AMC-Based Assays

Recent advancements in fluorometric detection technologies have significantly improved the sensitivity and throughput of AMC-based assays. Modern microplate readers offer high sensitivity and can reduce crosstalk between wells, with top-reading instruments often providing a better signal-to-noise ratio by minimizing background from the plate itself. berthold.com The development of time-resolved FRET (TR-FRET) has also been a significant step forward. cpcscientific.com TR-FRET utilizes long-lived fluorophores, which allows for a time delay in measurement, effectively reducing background fluorescence and improving data quality. cpcscientific.com

Furthermore, the development of new fluorescent dyes and nanomaterials has expanded the options for signaling units in fluorescence-based assays, leading to improved detection flexibility and performance. nih.gov Strategies to reduce background noise, such as the use of quenchers to create "target-responsive" fluorescence, have also been developed. nih.gov For high-throughput screening (HTS), fluorescence-based assays are dominant due to their high sensitivity, versatility, and simplicity. nih.gov

Here is a table summarizing some key advancements:

Technology/AdvancementDescriptionImpact on AMC-Based Assays
Time-Resolved FRET (TR-FRET) Utilizes long-lived fluorophores to introduce a time delay in measurement, reducing short-lived background fluorescence. cpcscientific.comImproved signal-to-noise ratio and data quality. cpcscientific.com
High-Sensitivity Microplate Readers Instruments with enhanced optics and detectors, often with top-reading capabilities to minimize background. berthold.comIncreased sensitivity and throughput, allowing for the detection of lower enzyme activities. berthold.com
Novel Fluorophores and Quenchers Development of new fluorescent dyes with improved photostability and spectral properties, as well as more efficient quenchers. nih.govGreater flexibility in assay design and improved performance. nih.gov
Single-Molecule Detection Techniques that allow for the detection of individual enzymatic reactions, providing high sensitivity. rsc.orgEnables the study of enzyme activity in very small sample volumes and at very low concentrations. rsc.org

Future Trajectories in the Development of Ac-QQQ-AMC-Inspired Probes

The development of future fluorogenic probes inspired by Ac-QQQ-AMC is likely to focus on several key areas. One major direction is the design of probes with enhanced specificity. This could involve the use of more complex or unnatural peptide sequences that are less likely to be cleaved by off-target proteases. nih.gov Another approach is the development of "smart" probes that are only activated in specific cellular compartments or in the presence of multiple stimuli.

There is also a significant effort to develop probes that operate at longer wavelengths, in the near-infrared (NIR) range. mdpi.com NIR probes are advantageous for in vivo imaging because they experience less interference from tissue autofluorescence and have deeper tissue penetration. mdpi.com The development of ratiometric probes, which provide a readout based on the ratio of two different fluorescence signals, is another promising area. rsc.org Ratiometric measurements are less susceptible to variations in probe concentration and instrument settings, leading to more reliable quantitative data.

Future research will also likely focus on integrating these advanced probes with new imaging modalities and high-throughput screening platforms to enable more sophisticated studies of enzyme function in health and disease. nih.gov The ultimate goal is to develop a toolbox of highly specific and sensitive probes that can be used to dissect complex biological processes in real-time and in living systems. researchgate.net

Design of Next-Generation Substrates with Enhanced Specificity or Signal Properties

The fluorogenic probe Ac-QQQ-AMC serves as a functional tool for detecting the activity of specific enzymes like peptidoglutaminase I and II. caymanchem.combiomol.com However, the pursuit of scientific inquiry necessitates continuous improvement of existing tools. The design of next-generation substrates based on the Ac-QQQ-AMC scaffold focuses on two primary areas of enhancement: the specificity of the peptide sequence and the optical properties of the fluorogenic reporter group.

Enhancing Substrate Specificity:

The specificity of a peptide substrate is dictated by its amino acid sequence, which is recognized by the target enzyme's active site. For Ac-QQQ-AMC, the tri-glutamine (QQQ) sequence is the primary determinant of its interaction with peptidoglutaminases. caymanchem.com Future design iterations could involve comprehensive structure-activity relationship (SAR) studies to develop peptides with higher affinity and selectivity. capes.gov.br This can be achieved through:

Systematic Amino Acid Substitution: Replacing one or more of the glutamine residues with other natural or non-canonical amino acids. For instance, studies on other proteases have shown that incorporating residues like tert-butylglycine (Tbg) can dramatically improve kinetic parameters (kcat/Km), leading to more efficient cleavage. capes.gov.br

Peptide Length Optimization: Extending or shortening the peptide chain could refine its interaction with the enzyme's binding pocket, potentially increasing specificity and excluding off-target proteases.

Chemical Modifications: Implementing N-terminal protecting groups, other than the existing acetyl group, can prevent non-specific degradation by exopeptidases, ensuring that the signal generated is primarily from the activity of the target enzyme. pentapharm.com

Improving Signal Properties:

The 7-amino-4-methylcoumarin (AMC) fluorophore in Ac-QQQ-AMC is a widely used reporter that fluoresces upon cleavage from the peptide. caymanchem.compentapharm.com While effective, its excitation and emission in the near-UV and blue region of the spectrum can be suboptimal due to background autofluorescence from biological samples. phiphilux.com The development of next-generation substrates involves exploring alternative fluorogenic strategies to boost signal intensity, improve the signal-to-noise ratio, and shift the spectral properties. iris-biotech.de Key approaches include:

High-Quantum-Yield Fluorophores: Replacing AMC with fluorophores possessing inherently greater fluorescence quantum yields can enhance detection sensitivity. A notable example is 7-amino-4-carbamoylmethylcoumarin (ACC), which demonstrates an approximately three-fold higher fluorescence yield than AMC, permitting the use of lower substrate and enzyme concentrations. pnas.org

Fluorescence Resonance Energy Transfer (FRET): FRET-based substrates incorporate a donor fluorophore and an acceptor quencher (e.g., EDANS/Dabcyl) onto the same peptide. iris-biotech.de In the intact substrate, the quencher suppresses the donor's fluorescence. Enzymatic cleavage separates the pair, leading to a dramatic increase in fluorescence and an exceptional signal-to-noise ratio, often exceeding 100:1. iris-biotech.depmarketresearch.com

Visible and Near-Infrared (NIR) Dyes: Shifting the fluorescence signal to longer wavelengths (visible to NIR) is highly desirable, especially for complex biological systems and in vivo applications. This minimizes interference from cellular autofluorescence and increases tissue penetration depth. phiphilux.comgoogle.com Rhodamine and BODIPY-based fluorogens are examples of dyes that operate in the visible spectrum and can be engineered into "turn-on" probes for enzyme activity. researchgate.netacs.org Excited-State Intramolecular Proton-Transfer (ESIPT) fluorophores represent another class that can be designed to emit in the red or NIR range. google.com

FeatureAMC (in Ac-QQQ-AMC)FRET Pairs (e.g., EDANS/Dabcyl)ACCRhodamine 110-based
Signal Mechanism Cleavage releases fluorophoreCleavage separates donor & quencherCleavage releases fluorophoreCleavage of two peptides releases fluorophore
Signal-to-Noise ModerateVery High pmarketresearch.comHigh pnas.orgHigh
Excitation (nm) ~340-360 caymanchem.com~335 (EDANS) thermofisher.com~325-350 pnas.org~496
Emission (nm) ~440-460 caymanchem.com~490 (EDANS) thermofisher.com~450 pnas.org~520
Key Advantage Well-established, simpleExcellent for kinetic assays pmarketresearch.comHigher quantum yield than AMC pnas.orgVisible wavelength, good for multiplexing researchgate.net
Limitation UV excitation, potential autofluorescence phiphilux.comMore complex synthesisUV/blue spectrumRequires two cleavage events

Integration with Advanced Imaging Techniques for Spatiotemporal Enzyme Activity Mapping

While conventional assays using substrates like Ac-QQQ-AMC measure bulk enzymatic activity in a sample lysate, a significant frontier in research is understanding where and when this activity occurs within complex biological structures. Integrating next-generation fluorogenic probes with advanced imaging modalities enables the visualization of enzyme function with high spatial and temporal resolution. nih.gov

Live-Cell and High-Content Imaging:

The primary goal is to move from endpoint assays in solution to kinetic measurements in living cells and tissues. This requires substrates that are cell-permeable and designed for minimal cytotoxicity. By loading cells with such probes, researchers can use fluorescence microscopy to monitor the real-time activation of specific enzymes in response to stimuli. biotium.com For instance, substrates have been developed to image caspase activity during apoptosis, providing a kinetic readout of cell death pathways. thermofisher.combiotium.com High-content imaging platforms can automate this process across thousands of cells, allowing for sophisticated screening and mechanistic profiling of enzyme function in different cellular compartments. biotium.com

Spatial Mapping of Enzyme Function:

Techniques are being developed to create two-dimensional maps of enzyme activity. Zymography, for example, involves overlaying a tissue section or cell culture with a gel containing an embedded fluorogenic substrate. uni-kiel.de As enzymes diffuse from the sample into the gel, they cleave the substrate, creating a fluorescent pattern that mirrors the spatial distribution of enzymatic activity. uni-kiel.de This approach provides a powerful visual representation of functional heterogeneity within a sample.

Subcellular and In Vivo Visualization:

For higher resolution, confocal and super-resolution microscopy techniques like STED can be combined with optimized fluorogenic probes to pinpoint enzyme activity to specific subcellular organelles. acs.org Looking forward, the ultimate goal is to visualize enzyme function in whole, living organisms. This demands probes that are not only highly specific and sensitive but also emit light in the near-infrared (NIR) window, where light scattering and absorption by tissue are minimized. google.com The development of NIR fluorogenic substrates, as discussed previously, is a critical step toward enabling non-invasive, real-time imaging of enzymatic processes in deep tissues.

The integration of these advanced imaging methods with bespoke fluorogenic probes derived from scaffolds like Ac-QQQ-AMC will provide unprecedented insights into the dynamic regulation of enzyme activity in health and disease.

Q & A

Q. What are the critical parameters for characterizing Ac-QQQ-AMC (hydrochloride) in analytical method validation?

Methodological Answer:

  • Characterize the compound using HPLC purity analysis (>98%), mass spectrometry (to confirm molecular weight), and NMR spectroscopy (structural validation).
  • Ensure compliance with regulatory guidelines (e.g., ICH Q2(R1)) by validating specificity, linearity, accuracy, and precision. Cross-reference with pharmacopeial standards (e.g., USP) where applicable .
  • For stability studies, perform accelerated degradation tests under varying pH, temperature, and light conditions to identify degradation products .

Q. How can solubility and stability of Ac-QQQ-AMC (hydrochloride) be optimized for in vitro assays?

Methodological Answer:

  • Use buffered solutions (e.g., PBS at pH 7.4) to enhance solubility. For hydrophobic interactions, consider co-solvents like DMSO (<1% v/v) to avoid cellular toxicity.
  • Conduct stability profiling via kinetic analysis (e.g., zero-order or first-order degradation models) under assay conditions. Use factorial design (e.g., 3² full factorial) to evaluate interactions between pH and temperature .

Q. What analytical techniques are recommended for quantifying Ac-QQQ-AMC (hydrochloride) in biological matrices?

Methodological Answer:

  • Employ LC-MS/MS for high sensitivity in plasma or tissue homogenates. Validate the method using calibration curves with internal standards (e.g., deuterated analogs).
  • Cross-validate results with fluorescence detection (if AMC is a fluorophore) to confirm enzymatic cleavage efficiency .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in enzymatic activity data involving Ac-QQQ-AMC (hydrochloride)?

Methodological Answer:

  • Apply replicate testing with controlled variables (e.g., enzyme concentration, incubation time). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Investigate batch-to-batch variability in the compound using principal component analysis (PCA) on HPLC chromatograms. Validate enzyme-substrate interactions via surface plasmon resonance (SPR) .

Q. What strategies mitigate interference from hydrochloride ions in kinetic assays using Ac-QQQ-AMC (hydrochloride)?

Methodological Answer:

  • Use ion-exchange chromatography to isolate the free base form if HCl interferes with enzymatic activity.
  • Design control experiments with equimolar NaCl to distinguish ionic strength effects from substrate-specific interactions .

Q. How to optimize formulation of Ac-QQQ-AMC (hydrochloride) for sustained-release studies?

Methodological Answer:

  • Apply 32 full factorial design to evaluate polymer ratios (e.g., HPMC vs. PVP) and compression force. Measure release kinetics using USP dissolution apparatus and fit data to Higuchi or Korsmeyer-Peppas models .
  • Validate bioavailability via in vitro-in vivo correlation (IVIVC) using compartmental pharmacokinetic modeling .

Q. What computational approaches predict interactions between Ac-QQQ-AMC (hydrochloride) and target enzymes?

Methodological Answer:

  • Perform molecular docking simulations (e.g., AutoDock Vina) to identify binding pockets. Validate predictions with mutagenesis studies on catalytic residues.
  • Use molecular dynamics (MD) simulations to assess conformational stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.